S1RA hydrochloride (systematic name: (E)-N-[2-(3,4-dichlorophenyl)ethyl]-N-(2-methoxy-5-methylphenyl)thiophene-2-carboxamide hydrochloride) is a selective antagonist of the sigma-1 receptor (σ1R) [, ]. This compound is a valuable tool in scientific research, specifically for investigating the role of σ1R in various biological processes, particularly those related to pain and inflammation.
S1RA hydrochloride is classified as a sigma-1 receptor antagonist. It was developed through medicinal chemistry efforts aimed at creating compounds that selectively target sigma receptors without significant off-target effects. The compound has been synthesized and characterized in various studies, demonstrating its efficacy in modulating sigma-1 receptor activity.
The synthesis of S1RA hydrochloride involves several key steps. Initial synthetic routes utilize starting materials that undergo various transformations to yield the final product. The process typically includes:
The detailed synthetic procedures have been documented in various publications, highlighting the use of reagents like potassium carbonate and specific solvents under controlled temperatures to optimize yield and purity .
The molecular structure of S1RA hydrochloride can be represented by its chemical formula . The compound features a morpholine ring attached to a pyrazole moiety, which is essential for its interaction with sigma-1 receptors.
Key structural data includes:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, crucial for understanding its binding interactions with sigma-1 receptors .
The chemical reactions involved in synthesizing S1RA hydrochloride include:
These reactions are typically conducted under controlled conditions to maximize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of intermediates throughout the synthesis .
S1RA hydrochloride exerts its pharmacological effects primarily through antagonism of sigma-1 receptors located in the central nervous system. The mechanism involves:
Experimental data demonstrate that administration of S1RA hydrochloride significantly alleviates mechanical and thermal hypersensitivity in animal models, confirming its therapeutic potential .
S1RA hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents aimed at treating neurological disorders .
S1RA hydrochloride has several promising applications in scientific research:
S1RA hydrochloride (chemical name: 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine hydrochloride) is a selective sigma-1 receptor antagonist with the molecular formula C₂₀H₂₄ClN₃O₂ and a molecular weight of 373.88 g/mol [2] [5] [9]. The compound features a pyrazole core linked to a naphthalene ring and a morpholine moiety via an ethyl ether bridge. This structure confers optimal binding to the sigma-1 receptor’s ligand pocket, which accommodates hydrophobic (naphthalene) and polar (morpholine) elements [5].
Table 1: Physicochemical Properties of S1RA Hydrochloride
Property | Value |
---|---|
CAS Number | 1265917-14-3 |
Appearance | White to off-white powder |
Solubility in DMSO | 100 mg/mL (267.47 mM) |
Solubility in Water | 16.67 mg/mL (44.59 mM) |
Purity | ≥98% (HPLC) |
Storage Stability | Room temperature (sealed, dry) |
S1RA hydrochloride exhibits high solubility in dimethyl sulfoxide (DMSO) and moderate solubility in aqueous solutions, facilitating preclinical in vivo administration. Its solid form remains stable under ambient conditions when protected from moisture [2] [9].
S1RA hydrochloride demonstrates nanomolar affinity for sigma-1 receptors (σ1R), with a binding affinity (Kᵢ) of 17 nM for human σ1R and 23.5 nM for guinea pig σ1R [1] [2] [6]. Crucially, it exhibits >1,000-fold selectivity for σ1R over sigma-2 receptors (σ2R), as evidenced by Kᵢ values exceeding 9.3 μM for human σ2R and >1 μM for guinea pig σ2R [1] [6]. This selectivity is critical because σ1R modulates neuronal sensitization and pain pathways, while σ2R influences cell proliferation and apoptosis [1] [7].
Table 2: Binding Affinity of S1RA Hydrochloride Across Species and Receptor Subtypes
Receptor Type | Species | Kᵢ (nM) | Selectivity vs. σ2R |
---|---|---|---|
σ1R | Human | 17.0 ± 7.0 | >580-fold |
σ1R | Guinea Pig | 23.5 | >42-fold |
σ2R | Human | >1,000 | – |
σ2R | Rat | 9,300 | – |
Functional assays confirm S1RA’s role as a pure antagonist: it inhibits σ1R-mediated enhancement of NMDA receptor activity, thereby attenuating calcium influx and spinal wind-up (a key mechanism in neuropathic pain) [1] [7]. In σ1R knockout mice, S1RA loses efficacy, confirming target specificity [7].
Beyond σ1R, S1RA exhibits moderate antagonism at the human 5-HT₂B receptor (Kᵢ = 328 nM; IC₅₀ = 4.7 μM) [2] [6]. However, it shows negligible activity (Kᵢ >10 μM) against 170+ other receptors, ion channels, and enzymes, including:
This clean off-target profile minimizes risks of unintended pharmacological interactions. Notably, S1RA does not bind to α₂δ subunits of voltage-gated calcium channels—distinguishing it from gabapentinoids like pregabalin [7].
S1RA hydrochloride displays favorable pharmacokinetics supporting once-daily oral dosing:
In murine neuropathic pain models, S1RA (16–64 mg/kg i.p. or 32–128 mg/kg orally) dose-dependently reversed mechanical and thermal hypersensitivity. Oral bioavailability was demonstrated by significant antinociceptive effects at 64 mg/kg [1] [2]. No pharmacodynamic tolerance developed after chronic administration [1].
Table 3: Key Pharmacokinetic Parameters of S1RA
Parameter | Preclinical Value | Human Phase I Data |
---|---|---|
Tₘₐₓ | 0.75–2.0 hours (mice) | 1.5 hours (500 mg dose) |
t₁/₂ | 10–14 hours (mice) | ~20 hours |
CNS Penetration | High (dose-dependent) | Not assessed |
Protein Binding | >90% (estimated) | >90% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7